{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid
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Overview
Description
{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid is a complex organic compound featuring a unique structure that includes an indole ring, a thiazolidine ring, and a furan ring. This compound is of significant interest in the fields of organic chemistry and medicinal chemistry due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid typically involves multi-step organic reactions. One common approach is the cyclization reaction using stoichiometric azobisisobutyronitrile (AIBN), excess aqueous hypophosphorous acid (H3PO2), and triethylamine (Et3N) under reflux in 1-propanol . This method consistently yields the desired indole derivative.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
{(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C).
Substitution: Nucleophilic substitution reactions can occur at the indole ring, facilitated by reagents such as sodium hydride (NaH) and alkyl halides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral medium.
Reduction: H2 gas with Pd/C catalyst.
Substitution: NaH in dimethylformamide (DMF) with alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, {(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
In biology and medicine, this compound has shown promise as an antibacterial agent. Studies have demonstrated its efficacy against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics .
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its unique properties make it suitable for use in the synthesis of polymers, dyes, and other functional materials .
Mechanism of Action
The mechanism of action of {(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid involves its interaction with specific molecular targets and pathways. For instance, it may inhibit bacterial growth by interfering with cell wall synthesis or protein function . In cancer cells, it could potentially disrupt key signaling pathways, leading to cell death or inhibition of proliferation .
Comparison with Similar Compounds
Similar Compounds
Tetrahydro-4-methylene-2R-octyl-5-oxo-3S-furancarboxylic acid (C75): A competitive irreversible fatty acid synthase (FASN) inhibitor with a structure similar to that of cerulenin.
Uniqueness
What sets {(3Z)-2-Oxo-3-[4-oxo-3-(tetrahydro-2-furanylmethyl)-2-thioxo-1,3-thiazolidin-5-ylidene]-2,3-dihydro-1H-indol-1-YL}acetic acid apart is its unique combination of structural features, including the indole, thiazolidine, and furan rings. This combination provides a versatile platform for the development of new compounds with diverse biological activities and applications.
Properties
Molecular Formula |
C18H16N2O5S2 |
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Molecular Weight |
404.5 g/mol |
IUPAC Name |
2-[(3Z)-2-oxo-3-[4-oxo-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-5-ylidene]indol-1-yl]acetic acid |
InChI |
InChI=1S/C18H16N2O5S2/c21-13(22)9-19-12-6-2-1-5-11(12)14(16(19)23)15-17(24)20(18(26)27-15)8-10-4-3-7-25-10/h1-2,5-6,10H,3-4,7-9H2,(H,21,22)/b15-14- |
InChI Key |
IQTGUGSAYIMIAN-PFONDFGASA-N |
Isomeric SMILES |
C1CC(OC1)CN2C(=O)/C(=C/3\C4=CC=CC=C4N(C3=O)CC(=O)O)/SC2=S |
Canonical SMILES |
C1CC(OC1)CN2C(=O)C(=C3C4=CC=CC=C4N(C3=O)CC(=O)O)SC2=S |
Origin of Product |
United States |
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